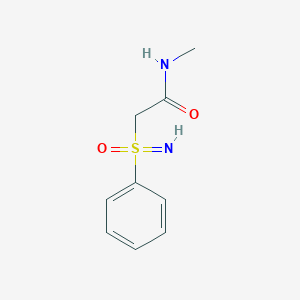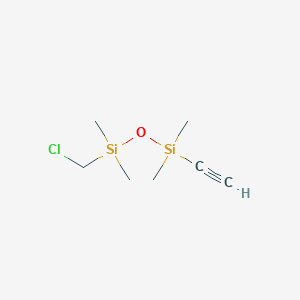![molecular formula C24H18Br2 B14589821 1,8-Bis[4-(bromomethyl)phenyl]naphthalene CAS No. 61491-14-3](/img/structure/B14589821.png)
1,8-Bis[4-(bromomethyl)phenyl]naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis[4-(bromomethyl)phenyl]naphthalene is an organic compound that features a naphthalene core substituted with two bromomethylphenyl groups at the 1 and 8 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis[4-(bromomethyl)phenyl]naphthalene typically involves the bromination of 1,8-bis(4-methylphenyl)naphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually require refluxing the mixture to ensure complete bromination of the methyl groups to bromomethyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
化学反应分析
Types of Reactions
1,8-Bis[4-(bromomethyl)phenyl]naphthalene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium alkoxides, primary or secondary amines, and thiols. The reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 1,8-bis[4-(aminomethyl)phenyl]naphthalene.
Oxidation: Products like 1,8-bis[4-(formyl)phenyl]naphthalene or 1,8-bis[4-(carboxy)phenyl]naphthalene.
Reduction: 1,8-bis[4-(methyl)phenyl]naphthalene.
科学研究应用
1,8-Bis[4-(bromomethyl)phenyl]naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including polymers and dendrimers.
Biology: The compound can be used to create biologically active molecules for studying cellular processes and interactions.
Industry: Used in the production of advanced materials with unique properties, such as light-emitting diodes (LEDs) and organic semiconductors.
作用机制
The mechanism by which 1,8-Bis[4-(bromomethyl)phenyl]naphthalene exerts its effects depends on the specific application. In nucleophilic substitution reactions, the bromomethyl groups act as electrophilic centers, facilitating the attack by nucleophiles. In biological systems, the compound’s interactions with molecular targets and pathways would depend on the nature of the substituents introduced through chemical modifications.
相似化合物的比较
Similar Compounds
1,8-Bis(bromomethyl)naphthalene: Similar structure but lacks the phenyl groups.
1,4-Bis(bromomethyl)benzene: Contains a benzene core instead of a naphthalene core.
2,3-Bis(bromomethyl)naphthalene: Different substitution pattern on the naphthalene core.
Uniqueness
1,8-Bis[4-(bromomethyl)phenyl]naphthalene is unique due to the presence of both naphthalene and phenyl groups, which can influence its reactivity and potential applications. The compound’s structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
61491-14-3 |
|---|---|
分子式 |
C24H18Br2 |
分子量 |
466.2 g/mol |
IUPAC 名称 |
1,8-bis[4-(bromomethyl)phenyl]naphthalene |
InChI |
InChI=1S/C24H18Br2/c25-15-17-7-11-19(12-8-17)22-5-1-3-21-4-2-6-23(24(21)22)20-13-9-18(16-26)10-14-20/h1-14H,15-16H2 |
InChI 键 |
LAIOKYHICHTHMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)CBr)C(=CC=C2)C4=CC=C(C=C4)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


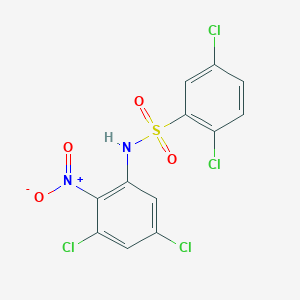
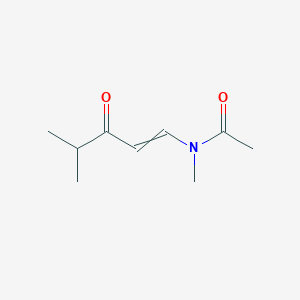
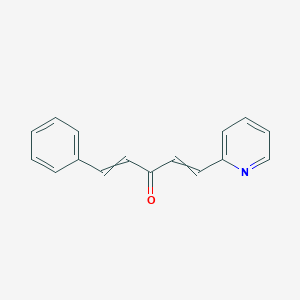
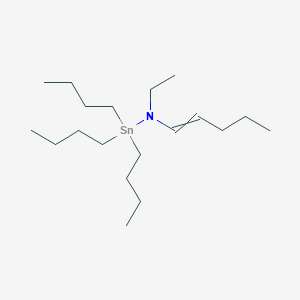
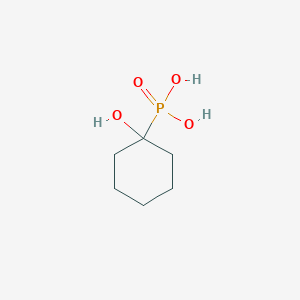
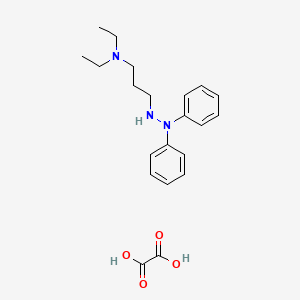

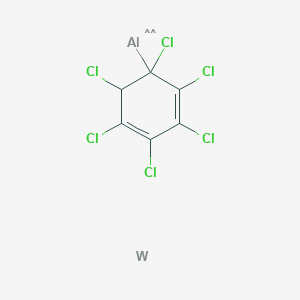

![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)

![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
